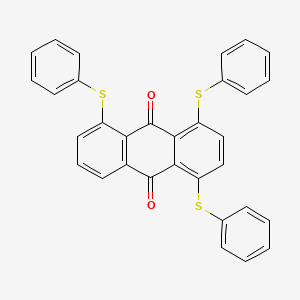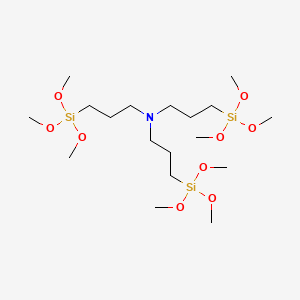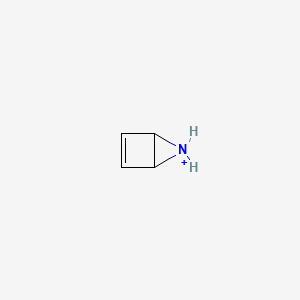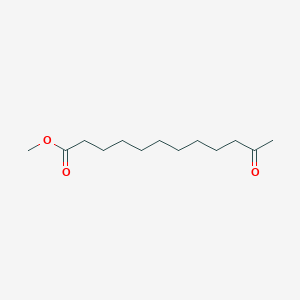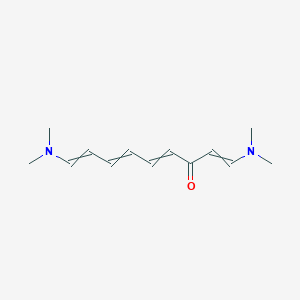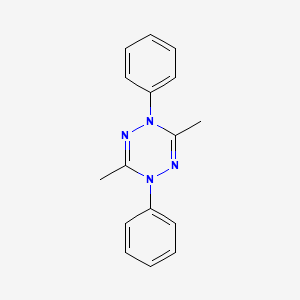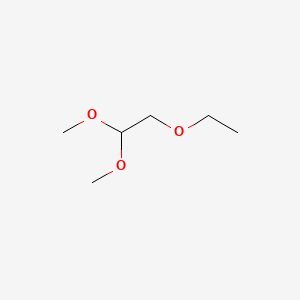
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methylsulfanyl group and a prop-2-en-1-yl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylating agent such as methyl iodide.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached through an alkylation reaction using an appropriate allyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the triazole ring and the functional groups attached to it can facilitate interactions with various biomolecules, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3-(Methylsulfanyl)-1H-1,2,4-triazole: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the methylsulfanyl and prop-2-en-1-yl groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
84827-80-5 |
|---|---|
Molecular Formula |
C6H10N4S |
Molecular Weight |
170.24 g/mol |
IUPAC Name |
5-methylsulfanyl-2-prop-2-enyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4S/c1-3-4-10-5(7)8-6(9-10)11-2/h3H,1,4H2,2H3,(H2,7,8,9) |
InChI Key |
KDDFCPGYHDSQNS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=N1)N)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
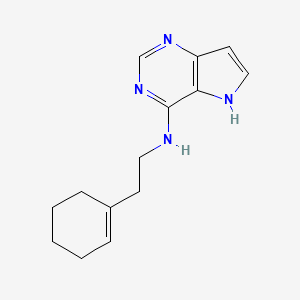
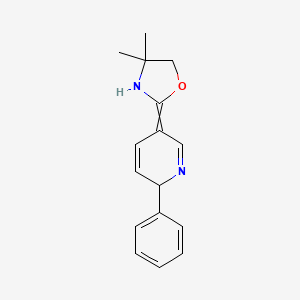
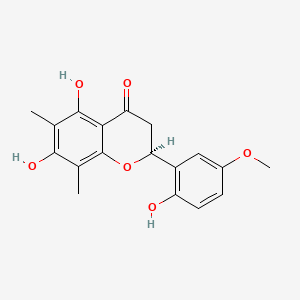
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
